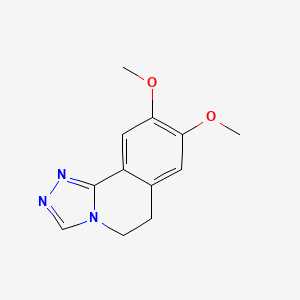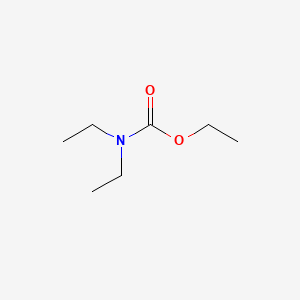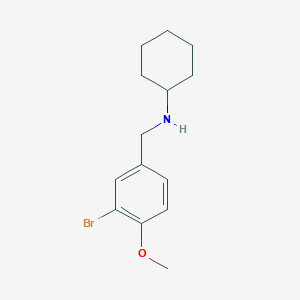
9H-thioxanthene-9-thione
Descripción general
Descripción
9H-thioxanthene-9-thione: is an organic compound belonging to the thioxanthene family. It is characterized by a sulfur atom replacing one of the oxygen atoms in the xanthene structure, resulting in a thione group. This compound is known for its unique photophysical properties and is widely used in various scientific research fields, including photochemistry and material science .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 9H-thioxanthene-9-thione can be synthesized through several methods. One common approach involves the reaction of thioxanthone with Lawesson’s reagent, which efficiently converts the carbonyl group to a thione group . The reaction typically occurs under mild conditions and yields high purity products.
Industrial Production Methods: In industrial settings, the synthesis of this compound often involves large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and cost-effectiveness. The compound is usually purified through recrystallization or chromatography techniques to ensure high purity .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: 9H-thioxanthene-9-thione can undergo oxidation reactions to form sulfoxides and sulfones.
Substitution: this compound can participate in substitution reactions, where the thione group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Halogens, organometallic compounds.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Thioxanthene derivatives.
Substitution: Various substituted thioxanthene derivatives.
Aplicaciones Científicas De Investigación
Chemistry: 9H-thioxanthene-9-thione is widely used as a photocatalyst in organic reactions. Its high triplet energy and long triplet lifetime make it an effective mediator in photochemical reactions, including polymerization and organic transformations .
Biology and Medicine: The compound has shown potential in biological applications, particularly in the development of anticancer and anti-inflammatory agents. Its derivatives have been studied for their ability to inhibit cancer cell growth and reduce inflammation .
Industry: In the industrial sector, this compound is used in the production of advanced materials, including electro-active polyimides and other polymers with unique optical and electronic properties .
Mecanismo De Acción
The mechanism of action of 9H-thioxanthene-9-thione involves its ability to absorb visible light and undergo photochemical reactions. Upon light absorption, the compound transitions to an excited triplet state, which can then participate in various redox reactions. This property is particularly useful in photocatalysis, where the compound acts as a mediator to facilitate electron transfer reactions .
Comparación Con Compuestos Similares
Thioxanthone: Similar in structure but contains a carbonyl group instead of a thione group.
Xanthone: Contains an oxygen atom in place of the sulfur atom in thioxanthene.
Acridone: Similar structure but with a nitrogen atom incorporated into the ring system.
Uniqueness: 9H-thioxanthene-9-thione is unique due to its sulfur-containing thione group, which imparts distinct photophysical properties compared to its oxygen-containing analogs. This makes it particularly valuable in applications
Propiedades
IUPAC Name |
thioxanthene-9-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8S2/c14-13-9-5-1-3-7-11(9)15-12-8-4-2-6-10(12)13/h1-8H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFFOQYKXLQSUKD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=S)C3=CC=CC=C3S2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50348782 | |
| Record name | 9H-thioxanthene-9-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50348782 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3591-73-9 | |
| Record name | 9H-thioxanthene-9-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50348782 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Glycine, N,N-bis[2-[(carboxymethyl)amino]ethyl]-](/img/structure/B3051685.png)
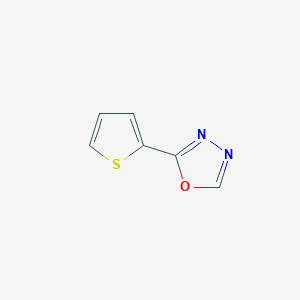

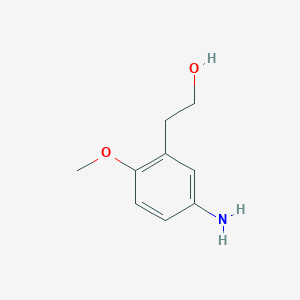
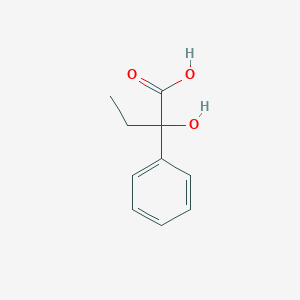
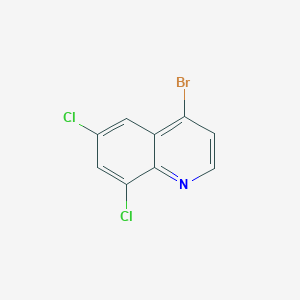
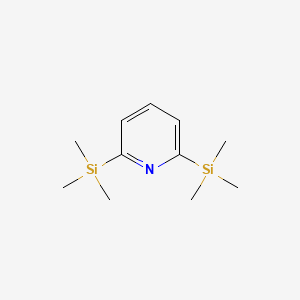

![N-[(2-methoxynaphthalen-1-yl)methyl]-2-phenylethanamine](/img/structure/B3051703.png)
